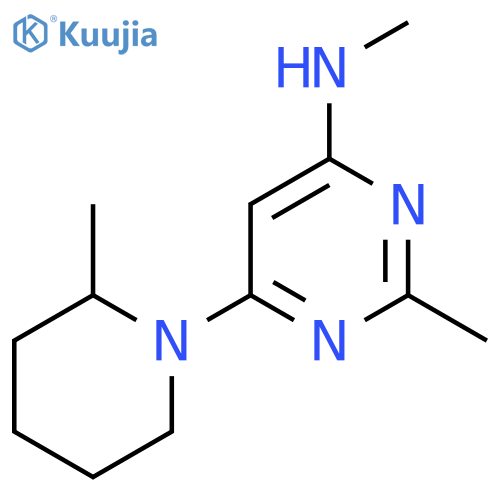Cas no 136346-65-1 (N,2-Dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine)

136346-65-1 structure
商品名:N,2-Dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine
CAS番号:136346-65-1
MF:C12H20N4
メガワット:220.314002037048
CID:5048310
N,2-Dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine 化学的及び物理的性質
名前と識別子
-
- N,2-dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine
- N,2-Dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine
-
- インチ: 1S/C12H20N4/c1-9-6-4-5-7-16(9)12-8-11(13-3)14-10(2)15-12/h8-9H,4-7H2,1-3H3,(H,13,14,15)
- InChIKey: ZKVMCOWSXGSFJV-UHFFFAOYSA-N
- ほほえんだ: N1(C2C=C(NC)N=C(C)N=2)CCCCC1C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 221
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 41
N,2-Dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1967-4991-5g |
N,2-dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine |
136346-65-1 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
| TRC | N304226-500mg |
n,2-dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine |
136346-65-1 | 500mg |
$ 320.00 | 2022-06-03 | ||
| Life Chemicals | F1967-4991-0.25g |
N,2-dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine |
136346-65-1 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
| Life Chemicals | F1967-4991-0.5g |
N,2-dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine |
136346-65-1 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
| Life Chemicals | F1967-4991-1g |
N,2-dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine |
136346-65-1 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
| TRC | N304226-1g |
n,2-dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine |
136346-65-1 | 1g |
$ 475.00 | 2022-06-03 | ||
| Life Chemicals | F1967-4991-2.5g |
N,2-dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine |
136346-65-1 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
| TRC | N304226-100mg |
n,2-dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine |
136346-65-1 | 100mg |
$ 95.00 | 2022-06-03 | ||
| Life Chemicals | F1967-4991-10g |
N,2-dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine |
136346-65-1 | 95%+ | 10g |
$1407.0 | 2023-09-06 |
N,2-Dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine 関連文献
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
136346-65-1 (N,2-Dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine) 関連製品
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
